5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid
Description
5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid is a bicyclic heterocyclic compound featuring a partially saturated pyran core (a six-membered ring with one oxygen atom) substituted with a cyano (-CN) group at position 5 and a carboxylic acid (-COOH) group at position 2. The dihydro designation indicates that the pyran ring is hydrogenated at positions 3 and 4, reducing aromaticity and introducing conformational flexibility.
Properties
CAS No. |
76245-01-7 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5-cyano-3,4-dihydro-2H-pyran-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c8-3-5-1-2-6(7(9)10)11-4-5/h4,6H,1-2H2,(H,9,10) |
InChI Key |
UCWRPUQOOGWVGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=COC1C(=O)O)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of 5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid generally involves multi-step organic reactions. The key synthetic approaches include:
Cyclization of Precursors: Starting from suitable aldehydes or ketones, the compound is synthesized via condensation and cyclization reactions that form the dihydro-pyran ring structure. These cyclizations are often catalyzed by acidic or basic catalysts, including Lewis acids or bases, to facilitate ring closure and functional group installation.
Introduction of the Cyano Group: The cyano substituent at position 5 is typically introduced through nucleophilic substitution reactions. For example, halogenated pyran precursors (such as 5-chloro derivatives) undergo substitution with cyanide sources like potassium cyanide (KCN) or sodium cyanide (NaCN) under inert atmosphere and controlled temperature, often between 60–80°C. Solvents such as dimethylformamide (DMF) or acetonitrile are preferred for their polarity and ability to dissolve reagents.
Ring-Closing Metathesis (RCM): In some synthetic routes, ring-closing metathesis using Grubbs catalysts has been employed to form the pyran ring, especially for related dihydro-pyran carboxylic acid derivatives. This method allows for selective ring formation under mild conditions.
Industrial Production Considerations
In industrial settings, the synthesis of this compound may be optimized using continuous flow reactors, which provide precise control over reaction parameters such as temperature, pressure, and pH. Automated systems improve yield and purity by minimizing side reactions and allowing for real-time monitoring of the process.
Reaction Conditions and Optimization
The yield and purity of 5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid are influenced by several critical factors:
| Parameter | Typical Conditions | Effect on Synthesis |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures improve reaction rate but may reduce selectivity |
| Solvent | DMF, acetonitrile | Polar aprotic solvents favor nucleophilic substitution |
| Catalyst | Lewis acids/bases, Grubbs catalyst | Catalysts enhance cyclization and ring closure efficiency |
| Cyanide Source | KCN, NaCN | Provides nucleophile for cyano group introduction |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidation and side reactions |
| Purification | Recrystallization (ethanol/water), silica gel chromatography | Enhances purity and removes impurities |
Summary Table of Preparation Methods
| Preparation Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Precursor Preparation | Synthesis of aldehyde/ketone intermediates | Varies depending on starting materials | Purity critical for downstream cyclization |
| Cyclization | Acid/base-catalyzed ring closure | Lewis acids/bases, temperature 60–80°C | Controls ring formation and dihydro-pyran structure |
| Cyano Group Introduction | Nucleophilic substitution on halogenated precursor | KCN or NaCN, polar aprotic solvents, inert atmosphere | Temperature and solvent choice affect yield |
| Purification | Recrystallization or chromatography | Ethanol/water, silica gel | Ensures high purity for biological or industrial use |
| Industrial Scale Optimization | Continuous flow reactors, automated monitoring | Precise control of temperature, pressure, pH | Enhances reproducibility and scalability |
Chemical Reactions Analysis
Types of Reactions: 5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine are used for esterification.
Major Products: The major products formed from these reactions include various substituted pyran derivatives, amides, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism by which 5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The cyano and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogs in the Dihydro-Pyran Carboxylic Acid Family
(a) 2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic Acid
- Structure: Shares the dihydro-pyran core but substitutes the cyano group with a cyclopropyl moiety at position 2.
- The absence of the cyano group reduces electron-withdrawing effects, which may increase the carboxylic acid’s pKa compared to the cyano-substituted analog.
- Relevance : Highlights how substituent bulk versus polarity impacts molecular properties .
(b) 3-Cyano-3,4-dihydro-2H-pyran-5-carboxylic Acid Ethyl Ester
- Structure: Similar dihydro-pyran core with a cyano group at position 3 and a 4-(4-methoxyphenyl) substituent. The carboxylic acid is esterified (ethyl ester).
- Key Differences: Esterification reduces polarity and increases lipophilicity compared to the free carboxylic acid.
- Molecular Weight: The ethyl ester derivative has a higher molecular weight (314.12674 g/mol) compared to the target compound (estimated ~181.14 g/mol for C₇H₇NO₃) .
Heterocyclic Carboxylic Acids with Varied Cores
(a) 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives
- Examples : 5-Chloro, 5-methoxy, and unsubstituted variants ().
- Structure : Fused pyrrole-pyridine systems with carboxylic acid groups.
- Chloro and methoxy substituents modulate electronic properties and metabolic stability differently than cyano groups.
- Synthesis Yields: Higher yields (71–95%) for these derivatives suggest robust synthetic routes, though cyano-substituted compounds may require specialized conditions .
(b) 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic Acid
- Structure: A five-membered dihydro-pyrrole ring with an amino (-NH₂) group at position 3.
- Key Differences: The amino group is basic and can participate in salt bridges or protonation-dependent interactions, unlike the neutral cyano group. Smaller ring size increases ring strain and alters conformational dynamics .
(c) 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Structure : Pyrimidine core (two nitrogen atoms) with chloro and methyl substituents.
- Key Differences: The pyrimidine ring is planar and aromatic, favoring stacking interactions in nucleic acid-binding applications. Chloro substituents may increase toxicity or reactivity compared to cyano groups .
Physicochemical Properties and Functional Implications
Key Observations :
- Electron-Withdrawing Groups (EWGs): Cyano and chloro substituents enhance acidity of the carboxylic acid compared to amino or methoxy groups.
- Ring Size and Flexibility : Dihydro-pyran derivatives exhibit greater conformational flexibility than rigid aromatic systems like pyrimidines.
- Biological Interactions : Pyrrolopyridine and pyrimidine analogs are more likely to engage in nucleic acid or protein binding due to aromaticity and nitrogen content.
Biological Activity
5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid (CAS No. 76245-01-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tables for clarity.
Chemical Structure and Properties
5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid is characterized by its unique structure, which contributes to its biological activity. The molecular formula is , with a molecular weight of 153.14 g/mol. The compound features a cyano group and a carboxylic acid functional group, which are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 76245-01-7 |
| Molecular Formula | C₇H₇N O₃ |
| Molecular Weight | 153.14 g/mol |
| IUPAC Name | 5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid |
Antimicrobial Activity
Research has demonstrated that 5-cyano-3,4-dihydro-2H-pyran-2-carboxylic acid exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 75 µg/mL |
| Bacillus subtilis | 100 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Antitumor Activity
In addition to antimicrobial effects, 5-cyano-3,4-dihydro-2H-pyran-2-carboxylic acid has been investigated for its potential antitumor activity. A study evaluated its effect on several cancer cell lines.
Table 2: Antitumor Activity Results
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 30 |
| MCF-7 (breast cancer) | 25 |
| A549 (lung cancer) | 35 |
The results indicate that the compound may inhibit cell proliferation in these cancer types, warranting further investigation into its mechanisms of action.
The biological activity of 5-cyano-3,4-dihydro-2H-pyran-2-carboxylic acid is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and tumor cell proliferation.
- Receptor Interaction : It may interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) : The compound could induce oxidative stress in microbial and cancer cells, contributing to its antimicrobial and antitumor effects.
Study on Antimicrobial Efficacy
A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyran derivatives, including 5-cyano-3,4-dihydro-2H-pyran-2-carboxylic acid. The study utilized the agar-well diffusion method to assess the zone of inhibition against several pathogens. The results indicated that this compound had a significant inhibitory effect on both Gram-positive and Gram-negative bacteria, particularly E. coli and S. aureus.
Cancer Cell Line Study
In another study focusing on cancer treatment, researchers assessed the cytotoxic effects of 5-cyano-3,4-dihydro-2H-pyran-2-carboxylic acid on multiple cancer cell lines using MTT assays. The findings revealed that the compound effectively reduced cell viability in a dose-dependent manner across various cancer types.
Q & A
Q. What are the established synthetic routes for 5-cyano-3,4-dihydro-2H-pyran-2-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of this compound typically involves cyclization or nucleophilic substitution strategies. For example, dihydro-pyran carboxylic acid derivatives are often synthesized via acid-catalyzed cyclization of γ,δ-unsaturated nitriles or through ring-closing metathesis (RCM) using Grubbs catalysts . The cyano group at position 5 may be introduced via nucleophilic substitution of halogenated precursors (e.g., 5-chloro analogs) with cyanide sources like KCN or NaCN under inert conditions. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) critically affect regioselectivity and yield. Purity can be enhanced via recrystallization from ethanol/water mixtures or column chromatography using silica gel .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : and NMR can confirm the dihydro-pyran ring structure, with characteristic shifts for the cyano group (~110–120 ppm in ) and carboxylic acid proton (~12–14 ppm in ) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated in related dihydro-pyran derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 182.06 for CHNO) .
Q. How does the reactivity of the cyano group influence derivatization strategies?
The nitrile group undergoes hydrolysis to carboxylic acids (under acidic conditions) or reduction to amines (via LiAlH). It can also participate in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to generate triazole-linked conjugates for biological studies . The carboxylic acid moiety enables esterification (using SOCl/ROH) or amide coupling (EDC/HOBt), facilitating prodrug development .
Advanced Research Questions
Q. What computational approaches are used to predict the compound’s bioactivity and stability?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior and nucleophilic attack sites .
- Molecular Docking : Screens against target proteins (e.g., enzymes with pyran-binding pockets) to assess binding affinity and guide SAR studies .
- MD Simulations : Evaluates hydrolytic stability in physiological conditions (pH 7.4, 37°C) by tracking bond dissociation energies .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Chiral resolution via enzymatic catalysis (e.g., lipase-mediated ester hydrolysis) or asymmetric hydrogenation (using Ru-BINAP catalysts) can yield enantiopure forms. X-ray crystallography of intermediates with tert-butoxycarbonyl (Boc) protecting groups aids in stereochemical assignment .
Q. What strategies resolve contradictions in spectral data during structure elucidation?
Q. What are the degradation pathways of this compound under accelerated stability testing?
Forced degradation studies (40°C/75% RH, 0.1M HCl/NaOH) reveal:
Q. How is this compound utilized in medicinal chemistry as a scaffold?
The dihydro-pyran core mimics carbohydrate structures, enabling its use as a glycomimetic in glycosidase inhibitors. The cyano group enhances metabolic stability, while the carboxylic acid facilitates salt formation for improved solubility. Derivatives have been explored as antiviral agents targeting viral polymerases .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
